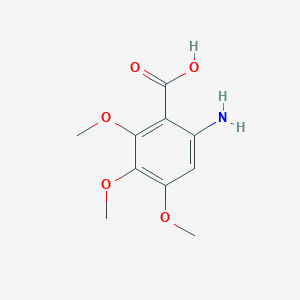

6-Amino-2,3,4-trimethoxybenzoic acid

描述

Historical Context and Significance in Organic Synthesis

The development of synthetic routes to compounds like 6-Amino-2,3,4-trimethoxybenzoic acid was likely driven by the need for specifically functionalized building blocks in the burgeoning field of medicinal chemistry. The strategic placement of the amino and carboxylic acid groups allows for the construction of fused heterocyclic systems, a common motif in pharmacologically active compounds. The trimethoxy substitution pattern further influences the electronic and steric properties of the molecule, which can in turn modulate the biological activity of its derivatives.

The primary significance of this compound in organic synthesis lies in its role as a precursor to quinazolinones and other related heterocyclic structures. The classical Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid with an amide, provides a foundational method where this compound can be utilized. tandfonline.comgeneris-publishing.com The presence of the three methoxy (B1213986) groups can influence the reactivity of the starting material and the properties of the resulting quinazolinone.

Scope of Academic Research Endeavors on this compound

Academic research involving this compound has been predominantly focused on its application as a versatile starting material for the synthesis of novel organic compounds with potential biological activities. The inherent reactivity of its functional groups allows for a diverse range of chemical transformations, making it a valuable tool for synthetic chemists.

A significant area of investigation has been its use in the construction of quinazoline (B50416) and quinazolinone scaffolds. nih.govnih.gov These bicyclic heterocyclic systems are of great interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties. Researchers have utilized this compound to synthesize novel substituted quinazolinones, exploring how the trimethoxy substitution pattern influences the pharmacological profile of the final compounds.

Beyond quinazolinones, this aminobenzoic acid derivative has been employed in the synthesis of other complex heterocyclic systems. Its bifunctional nature allows for its incorporation into multi-component reactions, providing efficient pathways to structurally diverse molecular architectures. The amino group can act as a nucleophile, while the carboxylic acid can undergo various transformations, including esterification, amidation, and conversion to other functional groups.

Furthermore, derivatives of trimethoxybenzoic acids, in general, have been investigated for their potential as efflux pump inhibitors in bacteria. mdpi.com This line of research aims to develop compounds that can reverse antibiotic resistance by blocking the mechanisms that bacteria use to expel therapeutic agents. While specific studies focusing solely on the 6-amino isomer in this context are less common, the broader research into trimethoxybenzoic acid derivatives provides a strong rationale for its potential in this area.

Detailed research findings have elucidated the chemical and physical properties of this compound, which are crucial for its application in synthesis.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1967-88-0 |

| Molecular Formula | C10H13NO5 |

| Molecular Weight | 227.21 g/mol |

| Appearance | Solid |

This data is compiled from commercially available sources and may vary.

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

|---|---|

| 1H NMR | Signals corresponding to aromatic protons, methoxy groups, and amine protons. |

| 13C NMR | Resonances for aromatic carbons, methoxy carbons, and the carboxylic acid carbon. |

Specific spectral data can be found in various chemical databases and supplier documentation.

属性

IUPAC Name |

6-amino-2,3,4-trimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-14-6-4-5(11)7(10(12)13)9(16-3)8(6)15-2/h4H,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBCDMUMKMBTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)N)C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515975 | |

| Record name | 6-Amino-2,3,4-trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1967-88-0 | |

| Record name | 6-Amino-2,3,4-trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Amino 2,3,4 Trimethoxybenzoic Acid and Its Precursors

Established Synthetic Pathways for 6-Amino-2,3,4-trimethoxybenzoic acid

Established synthetic routes to this compound typically rely on multi-step sequences involving functional group transformations on a pre-existing benzene (B151609) ring. These methods are characterized by their reliability and predictability, often employing well-understood reaction mechanisms.

Esterification Reactions and Subsequent Hydrolysis for this compound Synthesis

A common strategy for the synthesis of substituted benzoic acids involves the initial preparation of a corresponding ester derivative, which can offer advantages in terms of solubility and purification. The ester is then hydrolyzed in a subsequent step to yield the final carboxylic acid.

In a plausible pathway to this compound, the corresponding methyl ester, methyl 6-amino-2,3,4-trimethoxybenzoate, would first be synthesized. This esterification can be achieved through various methods, such as Fischer esterification of the carboxylic acid with methanol (B129727) under acidic catalysis. Following the formation and purification of the ester, hydrolysis is carried out to convert the ester functional group back to a carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to precipitate the desired benzoic acid.

A patent for the preparation of 2-methoxy-6-methylbenzoic acid describes a final hydrolysis step where the methyl ester is mixed with an alkali solution and heated, followed by cooling and acidification to yield the final product. google.com A similar procedure could be applied to the hydrolysis of methyl 6-amino-2,3,4-trimethoxybenzoate.

| Step | Reaction | Reagents and Conditions |

| 1 | Esterification | This compound, Methanol, Acid catalyst (e.g., H₂SO₄), Heat |

| 2 | Hydrolysis | Methyl 6-amino-2,3,4-trimethoxybenzoate, Aqueous NaOH or KOH, Heat, followed by acid (e.g., HCl) |

Precursor Compounds and Their Conversion to this compound

The synthesis of this compound often begins with a suitably substituted benzene derivative that can be converted to the target molecule. A logical and common precursor for the introduction of an amino group onto an aromatic ring is the corresponding nitro compound. Therefore, 2,3,4-trimethoxy-6-nitrobenzoic acid serves as a key precursor.

The synthesis of 2,3,4-trimethoxybenzoic acid itself can be achieved from pyrogallic acid through a sequence of etherification, bromination, cyanogenation, and hydrolysis. researchgate.net Nitration of 2,3,4-trimethoxybenzoic acid would then yield the 6-nitro derivative. The nitration of benzoic acid and its derivatives is a well-established electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. truman.edu

The crucial step in converting the precursor to the final product is the reduction of the nitro group to an amino group. This transformation can be achieved through various methods, with catalytic hydrogenation being a common and efficient choice. The reduction of nitroarenes to anilines is a key transformation in organic synthesis. acs.org Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), is a highly atom-economical method for this reduction. acs.orgyoutube.com The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. google.com Alternative reducing agents such as iron in the presence of an acid (e.g., HCl) can also be employed. youtube.comresearchgate.net

| Precursor | Conversion Reaction | Key Reagents and Conditions |

| 2,3,4-Trimethoxybenzoic acid | Nitration | HNO₃, H₂SO₄ |

| 2,3,4-Trimethoxy-6-nitrobenzoic acid | Reduction | H₂, Pd/C catalyst in a suitable solvent (e.g., ethanol, methanol) |

| 2,3,4-Trimethoxy-6-nitrobenzoic acid | Reduction | Fe, HCl |

Advanced and Novel Synthetic Approaches to this compound

In addition to established methods, advanced synthetic strategies are continually being developed to improve efficiency, selectivity, and the environmental profile of chemical syntheses. These approaches often involve the use of transition metal catalysts and the application of green chemistry principles.

Catalytic Strategies in the Synthesis of this compound (e.g., Pd(II)/Cu(II)-Catalyzed Reactions)

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-heteroatom bonds. For the synthesis of this compound, palladium- and copper-catalyzed amination reactions represent a powerful and versatile approach. These methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, allow for the direct formation of a C-N bond between an aryl halide and an amine.

In a potential synthetic route to this compound, a precursor such as 6-bromo-2,3,4-trimethoxybenzoic acid (or its ester) could be coupled with an ammonia (B1221849) equivalent or a protected amine using a palladium or copper catalyst.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines. nih.gov This reaction typically employs a palladium catalyst in conjunction with a phosphine (B1218219) ligand and a base to couple an aryl halide or triflate with an amine. The versatility of this reaction allows for the use of a wide range of amines and aryl halides, making it a highly adaptable method.

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, among others. acs.org While traditionally requiring harsh reaction conditions, modern modifications of the Ullmann reaction utilize ligands and can proceed under milder conditions. A patent for the preparation of 2-amino-6-nitrobenzoic acid describes the reaction of 2-halo-6-nitrobenzoic acid with ammonia in the presence of a cuprous catalyst. google.com

| Catalytic Reaction | Description | Potential Application in Synthesis |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an aryl halide with an amine. | Coupling of 6-bromo-2,3,4-trimethoxybenzoate with an ammonia surrogate. |

| Ullmann Condensation | Copper-catalyzed coupling of an aryl halide with an amine. | Reaction of 6-bromo-2,3,4-trimethoxybenzoic acid with ammonia. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com These principles can be applied to the synthesis of this compound to improve its environmental footprint.

One key principle is the use of safer solvents . Traditional organic solvents often pose environmental and health risks. The development and implementation of greener solvent alternatives is an active area of research. For instance, in the nitration of benzoic acid, which traditionally uses concentrated sulfuric acid, exploring alternative, less corrosive, and recyclable acid catalysts or solvent-free conditions could enhance the greenness of the process. researchgate.net Similarly, in the reduction of the nitro group, catalytic transfer hydrogenation using a safer hydrogen donor in a benign solvent can be an alternative to using flammable hydrogen gas. mdpi.com

Another important principle is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. rsc.org The reduction of a nitro group to an amine via catalytic hydrogenation is an example of a highly atom-economical reaction, as the main byproduct is water. acs.org In contrast, classical reductions using stoichiometric metals can generate significant amounts of metal waste. A detailed analysis of the atom economy for different synthetic routes can guide the selection of the most sustainable pathway. The catalytic synthesis of aniline (B41778) from nitrobenzene, for example, has a significantly better atom economy than older methods. rsc.org

| Green Chemistry Principle | Application in Synthesis of this compound |

| Safer Solvents | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO₂ in nitration and reduction steps. |

| Atom Economy | Favoring catalytic hydrogenation for the reduction of the nitro precursor over stoichiometric reducing agents to maximize the incorporation of reactant atoms into the final product and minimize waste. |

| Catalysis | Utilizing catalytic reagents over stoichiometric ones to reduce waste and improve reaction efficiency. This applies to both the reduction step and potential C-N bond-forming cross-coupling reactions. |

Derivatization and Analog Development of 6 Amino 2,3,4 Trimethoxybenzoic Acid

Synthesis of Esters and Amides of 6-Amino-2,3,4-trimethoxybenzoic acid

The synthesis of esters and amides from this compound involves the reaction of its carboxyl group with various alcohols and amines, respectively. These reactions are fundamental in medicinal chemistry for modifying the polarity, solubility, and bioavailability of a lead compound.

Standard esterification procedures, such as Fischer-Speier esterification, can be employed. iajpr.com This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. google.com The reaction is driven to completion by removing the water formed, often through azeotropic distillation. More contemporary methods might utilize milder coupling agents to avoid harsh acidic conditions that could affect other functional groups on the molecule.

Amide synthesis can be achieved through various coupling methods. Direct thermal amidation of the carboxylic acid with an amine is possible but often requires high temperatures. diva-portal.org A more common approach involves the activation of the carboxylic acid. This can be done by converting it to a more reactive species like an acyl chloride or by using in-situ coupling reagents. nih.gov Catalytic methods using boronic acids or ruthenium complexes have also been developed to facilitate amide bond formation under milder conditions. diva-portal.org For instance, a ruthenium-catalyzed process allows for the reaction of ammonium (B1175870) carboxylate salts with acetylenes to form vinyl ester intermediates, which then undergo aminolysis to yield the corresponding amides. nih.gov

While specific examples for the esterification and amidation of this compound are not extensively detailed in publicly available literature, the general principles of these reactions are well-established and applicable. The following tables outline representative, albeit general, synthetic approaches.

Table 1: General Methods for the Synthesis of Esters of this compound

| Method | Reagents and Conditions | Product |

|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), concentrated H₂SO₄, heat | Corresponding alkyl 6-amino-2,3,4-trimethoxybenzoate |

Table 2: General Methods for the Synthesis of Amides of this compound

| Method | Reagents and Conditions | Product |

|---|---|---|

| Acyl Chloride Method | 1. SOCl₂ or (COCl)₂2. Amine (R-NH₂), base (e.g., Et₃N) | N-substituted 6-amino-2,3,4-trimethoxybenzamide |

| Peptide Coupling | Amine (R-NH₂), coupling agent (e.g., HATU, HOBt), base (e.g., DIPEA), inert solvent (e.g., DMF) | N-substituted 6-amino-2,3,4-trimethoxybenzamide |

Exploration of Substituted this compound Analogues

The exploration of substituted analogues of this compound involves modifications to the aromatic ring and the existing functional groups to investigate their influence on the compound's properties.

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating amino group and the three methoxy (B1213986) groups. The amino group is a powerful ortho, para-director. However, in this specific molecule, the positions ortho and para to the amino group are already substituted. Therefore, electrophilic substitution would be directed to the remaining available position on the ring.

Halogenation, such as bromination, can be carried out using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. For instance, the bromination of 2-iodo-3,4,5-trimethoxybenzoic acid with KBrO₃ in aqueous sulfuric acid has been reported to yield 2,6-dibromo-3,4,5-trimethoxybenzoic acid. nih.gov A similar approach could potentially be adapted for this compound.

Nitration is another common electrophilic aromatic substitution reaction. It is typically performed using a mixture of nitric acid and sulfuric acid. researchgate.net The nitro group is a strong deactivating group and a meta-director, which can be useful for further synthetic manipulations. The nitration of 1-alkoxy-2-acetylaminobenzenes with nitric acid in concentrated sulfuric acid has been shown to produce the 4-nitro derivative as the primary product. researchgate.net

The methoxy and amino groups of this compound derivatives offer opportunities for further functionalization.

The methoxy groups can be selectively demethylated to the corresponding hydroxyl groups. This transformation can significantly alter the compound's polarity and potential for hydrogen bonding. Reagents such as boron tribromide (BBr₃) are commonly used for the cleavage of aryl methyl ethers. google.com Selective demethylation can sometimes be achieved by controlling the reaction conditions or using specific reagents. For example, sodium ethanethiolate in DMF has been used for the demethylation of ortho-methoxy groups in some aromatic alcohols. google.com Another study demonstrated the selective demethylation of the 5-methoxy group in 5,6,7-trimethoxyflavones mediated by the 4-carbonyl group in the presence of Lewis or Brønsted acids. mdpi.com

The amino group can undergo a variety of reactions, including acylation and alkylation. Acylation, the reaction with an acyl chloride or anhydride, converts the primary amine into a secondary amide. This can be useful for protecting the amino group or for introducing different functionalities. Alkylation introduces an alkyl group onto the nitrogen atom. Hydrogen-borrowing alkylation is a modern method that can be used for the C-C bond formation involving 1,2-amino alcohols. nih.gov

Structural Elucidation and Characterization of this compound Derivatives

The structural elucidation and characterization of newly synthesized derivatives of this compound are crucial to confirm their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework. For example, in the ¹H NMR spectrum of a simple ester derivative, one would expect to see signals corresponding to the aromatic proton, the methoxy groups, the amino group, and the protons of the alcohol moiety. The chemical shifts and coupling patterns of these signals would be indicative of their chemical environment. While specific NMR data for derivatives of this compound is scarce, data for related trimethoxybenzoic acid derivatives can provide a reference. For instance, the ¹³C NMR spectrum of 3,4,5-trimethoxybenzoic acid shows signals at δ 167.40 (C=O), 153.11, 141.81, 126.38, 106.98 (aromatic carbons), 60.55, and 56.35 (methoxy carbons). chemicalbook.com

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. nist.gov

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For an ester derivative, one would expect to see a characteristic C=O stretching vibration for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹. For an amide derivative, the C=O stretch appears at a lower frequency, usually between 1630 and 1690 cm⁻¹, and N-H stretching vibrations can also be observed.

Table 3: Spectroscopic Data for a Representative Trimethoxybenzoic Acid Derivative (3,4,5-Trimethoxybenzoic acid) chemicalbook.com

| Technique | Key Signals |

|---|

Applications of 6 Amino 2,3,4 Trimethoxybenzoic Acid in Complex Molecule Synthesis

Role of 6-Amino-2,3,4-trimethoxybenzoic acid as a Building Block in Heterocyclic Chemistry

The synthesis of heterocyclic compounds such as quinazolines and pyrimidines often involves the use of substituted aminobenzoic acids. These reactions typically proceed through cyclization reactions with various reagents to form the desired heterocyclic core. While the general principles of these syntheses are understood, specific examples utilizing the 6-amino-2,3,4-trimethoxy substituted scaffold are not reported.

Synthesis of Quinazoline (B50416) Compounds Utilizing this compound

No specific literature has been found that describes the use of this compound in the synthesis of quinazoline compounds.

Incorporation of this compound into Pyrimidine (B1678525) Structures

There is no available research detailing the incorporation of this compound into pyrimidine structures.

Formation of Polycyclic Systems from this compound Derivatives

The scientific literature does not provide examples of the formation of polycyclic systems derived from this compound.

Utilization of this compound in Natural Product Synthesis

A review of the literature on natural product synthesis does not indicate the use of this compound as a starting material or key intermediate.

Development of Chemical Probes Incorporating the this compound Scaffold

There is no information available on the development of chemical probes that specifically incorporate the this compound scaffold.

Spectroscopic and Computational Studies on 6 Amino 2,3,4 Trimethoxybenzoic Acid and Its Analogues

Advanced Spectroscopic Characterization Techniques for 6-Amino-2,3,4-trimethoxybenzoic acid

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and characterization of this compound and its analogues. These methods provide detailed information about the molecular framework, functional groups, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to the aromatic proton, the methoxy (B1213986) groups, and the amino group are expected. The sole aromatic proton (H-5) would likely appear as a singlet in the aromatic region of the spectrum. The three methoxy groups (-OCH₃) at positions 2, 3, and 4 would each produce a singlet, though their chemical shifts might be very close or even overlap depending on the solvent and electronic environment. The protons of the amino group (-NH₂) would also typically appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, signals would be expected for the six carbons of the benzene (B151609) ring, the carboxyl carbon (-COOH), and the three methoxy carbons (-OCH₃). The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents (amino, methoxy, and carboxyl groups). The GIAO (Gauge-Including Atomic Orbital) method is often used in computational chemistry to predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for structure verification. dergipark.org.tr

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Trimethoxybenzoic Acid Analogues

Note: Experimental data for the specific target compound is not widely published. The following table presents typical chemical shift ranges for related trimethoxybenzoic acid structures to provide a comparative reference.

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Solvent |

| 3,4,5-Trimethoxybenzoic acid | ¹³C | C=O | 167.40 | DMSO-d₆ |

| 3,4,5-Trimethoxybenzoic acid | ¹³C | C-3, C-5 | 153.11 | DMSO-d₆ |

| 3,4,5-Trimethoxybenzoic acid | ¹³C | C-4 | 141.81 | DMSO-d₆ |

| 3,4,5-Trimethoxybenzoic acid | ¹³C | C-1 | 126.38 | DMSO-d₆ |

| 3,4,5-Trimethoxybenzoic acid | ¹³C | C-2, C-6 | 106.98 | DMSO-d₆ |

| 3,4,5-Trimethoxybenzoic acid | ¹³C | C-4 (-OCH₃) | 60.55 | DMSO-d₆ |

| 3,4,5-Trimethoxybenzoic acid | ¹³C | C-3, C-5 (-OCH₃) | 56.35 | DMSO-d₆ |

| 3,4,5-Trimethoxybenzoic acid | ¹H | Ar-H (C-2, C-6) | ~7.2 | DMSO-d₆ |

| 3,4,5-Trimethoxybenzoic acid | ¹H | -OCH₃ | ~3.7-3.8 | DMSO-d₆ |

| 2-Amino-4-methoxybenzoic acid | ¹H | Aromatic, NH₂, OCH₃ | Various | Various |

Data sourced from references chemicalbook.comchemicalbook.com.

Mass Spectrometry (MS) Analysis in Research on this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound (Molecular Formula: C₁₀H₁₃NO₅, Molecular Weight: 227.21 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 227. The fragmentation of benzoic acid derivatives typically involves characteristic losses of the substituents. docbrown.info Key fragmentation pathways for this molecule could include:

Loss of a hydroxyl radical (•OH): [M - OH]⁺, resulting in a fragment at m/z 210. This often leads to the formation of a stable acylium ion.

Loss of a carboxyl group (•COOH): [M - COOH]⁺, leading to a fragment at m/z 182.

Loss of a methyl radical (•CH₃) from a methoxy group: [M - CH₃]⁺, producing a fragment at m/z 212.

Decarboxylation (loss of CO₂): [M - CO₂]⁺, resulting in a fragment at m/z 183.

The presence of the amino and multiple methoxy groups creates a complex fragmentation pattern that can be used to confirm the substitution pattern on the aromatic ring. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the parent molecule and its fragments. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis of this compound

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present. For this compound, the IR spectrum would exhibit characteristic absorption bands. dergipark.org.tr

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching (broad) | 3300 - 2500 |

| N-H (Amino Group) | Stretching | 3500 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic, -OCH₃) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C (Aromatic Ring) | Stretching | 1600 - 1450 |

| C-O (Acid and Ether) | Stretching | 1320 - 1000 |

| N-H (Amino Group) | Bending | 1650 - 1580 |

These ranges are based on typical values for the respective functional groups. researchgate.netnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum is characteristic of the molecule's electronic structure, particularly the conjugated π-electron systems. Aromatic compounds like this compound are expected to show strong absorption in the UV region. The spectrum would likely display bands corresponding to π → π* transitions of the benzene ring. researchgate.netresearchgate.net The positions and intensities of these bands are influenced by the auxochromic effects of the amino (-NH₂) and methoxy (-OCH₃) groups, and the carboxyl (-COOH) group. nist.gov

Quantum Chemical and Theoretical Investigations of this compound

Quantum chemical calculations provide profound insights into the molecular properties of this compound that may be difficult to probe experimentally. These theoretical studies are essential for understanding its electronic structure, reactivity, and conformational preferences.

Electronic Structure and Reactivity Predictions for this compound

Theoretical methods, such as Density Functional Theory (DFT), are employed to model the electronic properties of molecules. Key parameters derived from these calculations help in predicting the molecule's stability and reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness; a smaller gap suggests higher reactivity. researchgate.net For this compound, the electron-donating amino and methoxy groups would be expected to raise the HOMO energy level, influencing its reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the oxygen atoms of the carboxyl and methoxy groups would represent regions of negative potential, making them susceptible to electrophilic attack. The amino group and the aromatic ring are also electron-rich regions. Such maps are valuable for predicting how the molecule will interact with other reagents.

Conformational Analysis of this compound and its Related Compounds

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. The orientation of the carboxyl and methoxy substituents relative to the benzene ring can significantly impact the molecule's properties.

Theoretical calculations can map the potential energy surface of the molecule by systematically rotating key dihedral angles, such as those involving the C-C bond of the carboxyl group and the C-O bonds of the methoxy groups. dergipark.org.tr These calculations help identify the global energy minimum conformation, which is the most stable and populated state, as well as other low-energy conformers. nih.gov Intramolecular hydrogen bonding, for instance between the amino group at C6 and the methoxy group at C2, or between the carboxyl group and the methoxy group at C2, could play a significant role in stabilizing certain conformations. The conformational preferences of amino acids and their derivatives are highly dependent on the molecular environment and intramolecular interactions. unifi.it

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry provides a powerful lens for elucidating the intricate mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and energetic pathways that are often difficult to discern through experimental methods alone. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, a wealth of theoretical research on analogous aminobenzoic and methoxybenzoic acids allows for a detailed and predictive understanding of its reactivity. By examining the computational findings for these related structures, we can infer the mechanistic pathways that this compound is likely to follow.

The reactivity of this compound is fundamentally governed by the electronic interplay of its substituent groups: the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing and meta-directing carboxyl (-COOH) group. quora.comwikipedia.org Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in quantifying the effects of such substituents on the electronic structure and reactivity of aromatic rings.

For instance, theoretical studies on substituted benzoic acids have shown that electron-donating groups increase the electron density of the aromatic ring, thereby activating it towards electrophilic substitution. mdpi.com The amino group, being a strong activating group, and the three methoxy groups are expected to significantly enhance the nucleophilicity of the benzene ring in this compound. DFT calculations on simpler molecules like aminobenzoic acid confirm that the amino group directs incoming electrophiles to the ortho and para positions relative to itself. mdpi.comnih.gov

In the case of this compound, the substitution pattern is dense, and steric hindrance will play a crucial role in dictating the regioselectivity of its reactions, a factor that can be effectively modeled through computational approaches. Theoretical calculations can predict the most likely sites for electrophilic attack by mapping the molecular electrostatic potential (MEP) and calculating Fukui functions, which indicate the sites most susceptible to nucleophilic and electrophilic attack. researchgate.net For analogous molecules, MEP maps consistently show that the regions of highest negative potential (most attractive to electrophiles) are located ortho and para to the strong electron-donating groups. nih.gov

Computational studies on the cyclization reactions of aminobenzoic acid derivatives have also provided valuable mechanistic insights. nih.govrsc.org Such studies often calculate the activation energies for various possible cyclization pathways, identifying the most kinetically favorable route. For this compound, intramolecular reactions, such as the formation of heterocyclic structures involving the amino and carboxyl groups, are conceivable. Theoretical modeling of these potential reactions would involve locating the transition state structures and calculating the corresponding energy barriers, thereby predicting the feasibility and outcome of such transformations.

The following table summarizes the expected influence of the substituent groups on the reaction mechanisms of this compound, based on computational studies of analogous compounds.

| Substituent Group | Position | Electronic Effect | Expected Influence on Reaction Mechanisms |

| Amino (-NH₂) | 6 | Strong electron-donating (activating) | Directs electrophilic attack to ortho and para positions; enhances nucleophilicity of the ring. |

| Methoxy (-OCH₃) | 2, 3, 4 | Electron-donating (activating) | Further increases the electron density of the aromatic ring, enhancing its reactivity towards electrophiles. |

| Carboxyl (-COOH) | 1 | Electron-withdrawing (deactivating) | Directs electrophilic attack to the meta position relative to itself; decreases the overall nucleophilicity of the ring, though this is counteracted by the activating groups. |

While comprehensive computational studies on the reaction mechanisms of this compound are yet to be published, the existing body of theoretical work on its analogues provides a solid foundation for predicting its chemical behavior. Future computational investigations will undoubtedly provide more precise details on the specific reaction pathways, transition state energies, and kinetic profiles for reactions involving this highly substituted benzoic acid derivative.

Future Directions and Emerging Research Avenues for 6 Amino 2,3,4 Trimethoxybenzoic Acid

Exploration of New Synthetic Applications for 6-Amino-2,3,4-trimethoxybenzoic acid

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it an ideal scaffold for the synthesis of novel heterocyclic compounds. The strategic placement of these groups allows for a variety of cyclization reactions. Future research is likely to focus on leveraging this reactivity to build complex molecular architectures that are often the core of pharmaceutically active compounds. beilstein-journals.org

Drawing parallels from other substituted anthranilic acid derivatives, this compound could serve as a key precursor for:

Quinazolinones and Related Fused Heterocycles: Amino acids and their derivatives are valuable starting materials for designing and synthesizing quinazoline-based structures, which exhibit a wide range of biological activities. nih.gov The reaction of the amino group with various reagents can initiate cyclization to form fused six, seven, or eight-membered rings. nih.gov

Bioactive Scaffolds: The core structure is a versatile building block for creating libraries of compounds for drug discovery. For instance, the related compound 2-Amino-6-methoxybenzoic acid is a key reagent in the synthesis of Tasquinimod, an anti-angiogenic agent. This suggests that this compound could be similarly employed to generate novel therapeutic candidates.

The table below outlines potential heterocyclic systems that could be synthesized from this precursor, based on established synthetic routes for analogous amino-benzoic acids.

| Target Heterocyclic System | Potential Synthetic Strategy | Key Functional Groups Utilized |

| Quinazolinones | Condensation with amides or nitriles followed by cyclization. | Amino and Carboxylic Acid |

| Benzoxazinones | Reaction with phosgene (B1210022) or its equivalents. | Amino and Carboxylic Acid |

| Aza-acridones | Multi-step synthesis involving coupling and cyclization reactions. | Amino and Carboxylic Acid |

| Fused Triazepines | Reaction with hydrazine (B178648) derivatives and subsequent cyclization. | Amino and Carboxylic Acid |

Development of Advanced Materials Incorporating this compound Scaffolds

The application of substituted benzoic acids is not limited to pharmaceuticals; they are also valuable in materials science. The functional groups on this compound offer reactive sites for polymerization and for creating functional dyes and pigments.

Future research could explore its use as a monomer or functional additive in the development of advanced polymers. Amino acid-based polymers are known for their biocompatibility and unique chemical properties, making them suitable for applications in drug delivery and sensor technology. rsc.org The rigid, substituted aromatic core of this compound could be integrated into polymer backbones to impart specific thermal, optical, or mechanical properties.

Furthermore, analogous aromatic amines serve as intermediates in the synthesis of specialized dyes, including azo dyes. The specific substitution pattern of this compound could lead to the development of novel chromophores with unique spectroscopic characteristics, finding applications in areas from textiles to advanced optical materials.

| Potential Material Application | Rationale for Use | Key Functional Groups |

| Functional Polymers | Can act as a monomer to introduce rigidity and functionality. | Amino and Carboxylic Acid |

| Specialty Dyes & Pigments | The aromatic amine can be diazotized to form azo dyes. | Amino Group |

| Supramolecular Assemblies | Can form ordered structures through non-covalent interactions. | All Functional Groups |

Interdisciplinary Research Integrating this compound

The multifaceted nature of this compound makes it a prime candidate for interdisciplinary research, bridging synthetic chemistry with biology, pharmacology, and materials science.

Medicinal Chemistry and Microbiology: Derivatives of trimethoxybenzoic acid have been investigated as potential efflux pump inhibitors (EPIs) to combat antibiotic resistance in bacteria. mdpi.comnih.gov An important future direction would be to synthesize derivatives of this compound and screen them for similar activity. This research would involve collaboration between synthetic chemists and microbiologists to design, synthesize, and test new compounds that could potentially resensitize resistant bacteria to existing antibiotics. mdpi.com

Supramolecular Chemistry and Crystal Engineering: The compound possesses both hydrogen bond donors (amino and carboxylic acid) and acceptors (carbonyl and methoxy (B1213986) oxygens). This makes it an excellent candidate for constructing complex, self-assembling supramolecular structures. nih.gov Research in this area would focus on understanding and controlling the non-covalent interactions (hydrogen bonds, π-π stacking) to create novel crystalline materials with tailored architectures and properties, which is a central challenge in crystal engineering. nih.gov

This interdisciplinary approach will be crucial for fully exploiting the potential of the this compound scaffold in diverse scientific fields.

常见问题

Basic: What are the optimized synthetic routes for 6-Amino-2,3,4-trimethoxybenzoic acid, and how can purity be validated?

Methodological Answer:

The synthesis typically involves methylating 2,3,4-trihydroxybenzoic acid (gallic acid) using dimethyl sulfate or methyl iodide under alkaline conditions. Optimization includes controlling reaction temperature (60–80°C) and stoichiometric ratios to minimize side products. Post-synthesis, purification via recrystallization or column chromatography is critical. Purity validation employs HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to achieve >99% purity, as demonstrated in gallic acid derivative syntheses .

Basic: How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR spectra to confirm methoxy (-OCH) and amino (-NH) group positions. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with substitution .

- IR Spectroscopy : Identify characteristic peaks for carboxylic acid (C=O stretch at ~1700 cm) and amino groups (N-H stretch at ~3300 cm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using ESI-MS or MALDI-TOF .

Basic: What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

Methodological Answer:

Store the compound in airtight, light-resistant containers at 2–8°C. Desiccants like silica gel should be used to prevent hydrolysis of methoxy or amino groups. Long-term stability assessments via periodic HPLC analysis are recommended to detect degradation products, as moisture and light exposure are key destabilizing factors .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. To resolve these:

- Differential Scanning Calorimetry (DSC) : Compare thermal profiles to identify polymorphs.

- X-ray Crystallography : Determine crystal structure to confirm molecular packing.

- Cross-Validation : Replicate synthesis and purification steps from conflicting studies, followed by standardized characterization protocols (e.g., NMR, HPLC) .

Advanced: What strategies are effective for functionalizing this compound into bioactive derivatives?

Methodological Answer:

- Amidation : React with acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) using carbodiimide coupling agents (e.g., CDI) to form amide bonds for drug-like derivatives .

- Esterification : Convert the carboxylic acid to esters (e.g., ethyl esters) via Fischer-Speier reaction for improved lipid solubility .

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the amino group during multi-step syntheses, followed by acidic deprotection .

Advanced: What computational approaches predict the reactivity and interaction mechanisms of this compound in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, amino groups may act as hydrogen bond donors in enzyme binding .

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes in microbial pathways) using software like AutoDock Vina. Validate predictions with in vitro assays .

- MD Simulations : Study solvation effects and conformational stability under physiological conditions using GROMACS or AMBER .

Advanced: How can researchers analyze the compound’s role in microbial metabolism or resistance pathways?

Methodological Answer:

- Metabolic Profiling : Use -labeled analogs to track incorporation into microbial metabolites via LC-MS .

- Gene Knockout Studies : Compare wild-type vs. mutant strains (e.g., lacking hydroxylase enzymes) to identify degradation pathways .

- Transcriptomics : Perform RNA-seq on microbial cultures exposed to the compound to identify upregulated resistance genes .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。